molecular formula C24H18N4O4 B11581803 (2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

(2E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

Cat. No.: B11581803
M. Wt: 426.4 g/mol
InChI Key: SYGMNTMADRVRJG-GHRIWEEISA-N
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Description

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE is a complex organic compound with a unique structure that combines several functional groups, including a cyano group, a furan ring, a pyridopyrimidine core, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Pyridopyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Phenoxy Group: This step involves a nucleophilic substitution reaction where the phenoxy group is introduced onto the pyridopyrimidine core.

    Formation of the Furan Ring: The furan ring can be synthesized separately and then attached to the main structure through a suitable linker.

    Addition of the Cyano Group: The cyano group is introduced via a nucleophilic addition reaction.

    Final Coupling: The final step involves coupling all the fragments together under specific reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The furan ring and the phenoxy group can be oxidized under suitable conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan ring and phenoxy group.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Due to its complex structure, it can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with amino acid residues in proteins, while the furan and phenoxy groups can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-CYANO-N-[(THIOPHEN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-CHLOROPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

Uniqueness

The uniqueness of (2E)-2-CYANO-N-[(FURAN-2-YL)METHYL]-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENAMIDE lies in its combination of functional groups, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C24H18N4O4

Molecular Weight

426.4 g/mol

IUPAC Name

(E)-2-cyano-N-(furan-2-ylmethyl)-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide

InChI

InChI=1S/C24H18N4O4/c1-16-7-2-3-9-20(16)32-23-19(24(30)28-11-5-4-10-21(28)27-23)13-17(14-25)22(29)26-15-18-8-6-12-31-18/h2-13H,15H2,1H3,(H,26,29)/b17-13+

InChI Key

SYGMNTMADRVRJG-GHRIWEEISA-N

Isomeric SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/C(=O)NCC4=CC=CO4

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C(=O)NCC4=CC=CO4

Origin of Product

United States

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